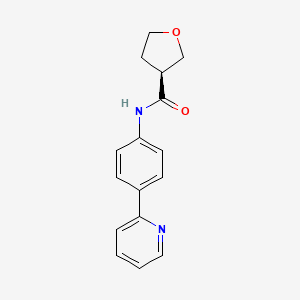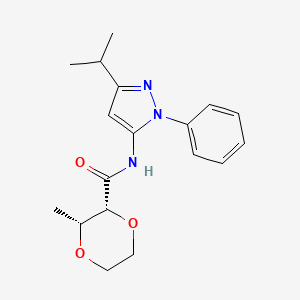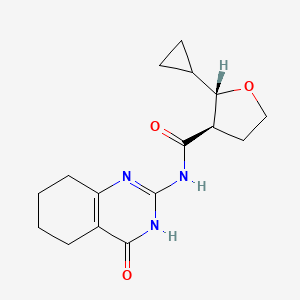![molecular formula C17H21N3O2 B7353615 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid involves inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory and analgesic effects, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may have implications in the prevention of cardiovascular diseases. Additionally, this compound has been found to exhibit antioxidant properties, which may have implications in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of this compound is that it exhibits low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid. One area of research is the development of novel analogs of this compound with improved solubility and potency. Additionally, further studies are needed to explore the potential cardiovascular and antioxidant effects of this compound. Finally, research is needed to explore the potential therapeutic applications of this compound in other inflammatory disorders beyond rheumatoid arthritis and osteoarthritis.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of various inflammatory conditions. Its mechanism of action and biochemical effects are well understood, and it has several advantages for lab experiments. However, further research is needed to explore its potential cardiovascular and antioxidant effects and to develop novel analogs with improved solubility and potency.
合成法
The synthesis of 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid involves several steps. The starting material for the synthesis is cyclopentadiene, which is reacted with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with methylamine and phenylhydrazine to form the pyrazole ring. The resulting compound is then reacted with (1R,3S)-3-aminocyclopentanecarboxylic acid to form the final product.
科学的研究の応用
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.
特性
IUPAC Name |
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(22)9-12-6-7-15(8-12)18-10-14-11-19-20-17(14)13-4-2-1-3-5-13/h1-5,11-12,15,18H,6-10H2,(H,19,20)(H,21,22)/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPASSQEKIPEAU-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-1,2,4-oxadiazol-3-yl]-5-methyl-2,3-dihydro-1H-indolizin-7-one](/img/structure/B7353536.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7353556.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)
![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)




![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)
![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![7-fluoro-4-[(1R,2R)-2-methoxycyclopropanecarbonyl]spiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B7353638.png)
